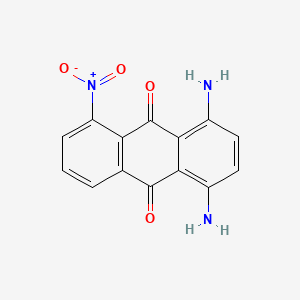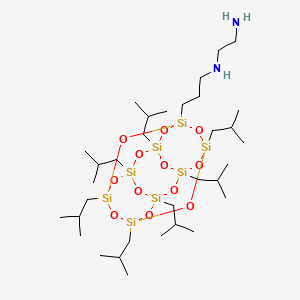![molecular formula C13H16ClN3OS B1598279 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-00-4](/img/structure/B1598279.png)
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a thiol group (-SH), which is similar to an alcohol group but with a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the thiol group would be key features. Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiol group is known to be quite reactive, and could be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Molecular Stabilities and Conformational Analyses
One area of application is in the study of molecular stabilities, conformational analyses, and molecular docking studies, particularly relating to cancer research. For instance, benzimidazole derivatives bearing 1,2,4-triazole, related structurally to the compound of interest, have been investigated for their anti-cancer properties. Through density functional theory and molecular docking, these studies aim to elucidate the tautomeric properties, conformations, and mechanisms behind their potential anti-cancer activities (Karayel, 2021).
Antimicrobial Activities
Another significant application involves the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial properties. For example, research has demonstrated the antimicrobial activities of certain novel 1,2,4-triazole derivatives, showing promise against various microorganisms (Bektaş et al., 2007). This suggests the compound's potential utility in developing new antimicrobial agents.
Antioxidant Evaluation
Furthermore, the compound's framework is conducive to the study of antioxidant activities. Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antioxidant activity, revealing that certain substitutions on the triazole ring enhance antioxidant properties, which could be valuable in designing compounds to mitigate oxidative stress-related conditions (Maddila et al., 2015).
Anticonvulsant Activities
Additionally, the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from triazole precursors has been explored for their potential anticonvulsant activities. Such studies offer insights into the structural features conducive to anticonvulsant efficacy, guiding the development of novel therapeutic agents (Wang et al., 2015).
Pharmacological Studies
Lastly, the synthesis and pharmacological evaluation of sulfur-containing 1,2,4-triazole derivatives have shown that these compounds possess good antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial drugs (Rao et al., 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other substances or systems. Without specific information about what this compound is intended to do (for example, if it’s a drug, a pesticide, or something else), it’s not possible to provide details about its mechanism of action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phenol hydroxylases, which are enzymes involved in the degradation of phenolic compounds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anticonvulsant properties in neuronal cells, impacting cell signaling pathways related to seizure activity . Additionally, its effects on gene expression and cellular metabolism are critical for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain enzymes involved in the metabolic degradation of phenolic compounds . These binding interactions and enzyme inhibitions are essential for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its anticonvulsant activity in mice has been observed to peak at different times depending on the dosage and administration method . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticonvulsant activity, while higher doses may lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenolic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic fate and potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-6-5-10(14)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWGMLIALRKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397313 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-00-4 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


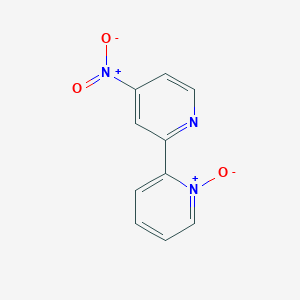
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
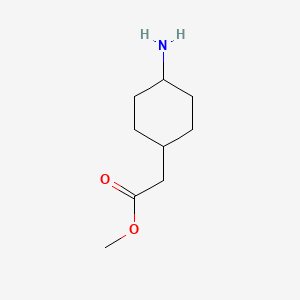


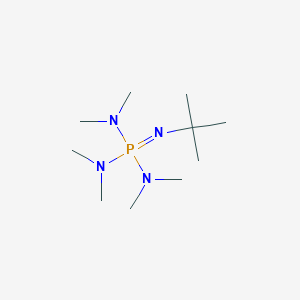
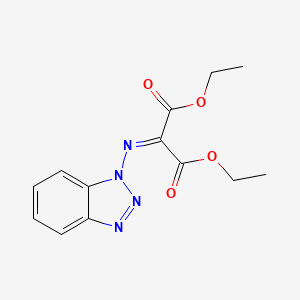
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)

